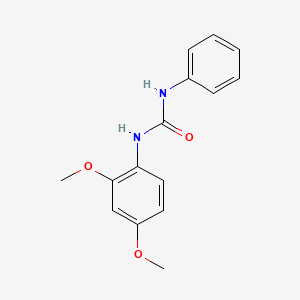

N-(2,4-dimethoxyphenyl)-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxyphenyl)-N'-phenylurea, also known as DPU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a herbicide and as a tool for studying plant growth.

Direcciones Futuras

The future directions of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” research could involve further exploration of its potential applications in various fields. For instance, a novel taste-enhancing compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)) was synthesized and showed promising results in enhancing the kokumi, umami, and salt tastes .

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .

Mode of Action

N-(2,4-dimethoxyphenyl)-N’-phenylurea interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of bacterial RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the death of the bacteria, providing a potential mechanism for the compound’s antimicrobial activity .

Pharmacokinetics

The compound’s ability to inhibit bacterial rnap suggests that it may have good bioavailability and can effectively reach its target within bacterial cells .

Result of Action

The result of the action of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the inhibition of bacterial RNAP, leading to the death of the bacteria . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .

Action Environment

The action of N-(2,4-dimethoxyphenyl)-N’-phenylurea can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with bacterial RNAP . .

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQYKCBIWJZXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)

![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)

![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)

![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)

![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)

![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)